1,3-Dimethylimidazolidin-2-imine
Overview
Description
1,3-Dimethylimidazolidin-2-imine: is a chemical compound that belongs to the class of imidazolidinones. It is known for its high polarity and stability, making it a valuable solvent in various chemical reactions. This compound is often used as a substitute for more toxic solvents due to its relatively safer profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolidin-2-imine can be synthesized through the reaction of 1,2-dimethylethylenediamine with phosgene . This method involves the use of phosgene, a highly toxic gas, under controlled conditions to ensure safety and efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of N,N’-dimethylethylenediamine and urea . This method is preferred due to its lower material cost and the absence of the need for separating byproducts.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylimidazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding imidazolidinone derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride are employed in substitution reactions.
Major Products: The major products formed from these reactions include various imidazolidinone derivatives and simpler amine compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethylimidazolidin-2-imine has a wide range of applications in scientific research:
Biology: This compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a solvent in the formulation of certain medications, enhancing their stability and bioavailability.
Industry: It finds applications in the manufacture of polymers, detergents, and dyestuffs.
Mechanism of Action
The mechanism of action of 1,3-Dimethylimidazolidin-2-imine primarily involves its role as a solvent. Its high polarity and stability allow it to dissolve a wide range of organic and inorganic compounds, facilitating various chemical reactions. It also acts as a promoter by minimizing the formation of byproducts and accelerating the rate of desired reactions .
Comparison with Similar Compounds
1,3-Dimethyl-2-imidazolidinone: This compound is a close relative and shares similar solvent properties.
N,N’-Dimethylethyleneurea: Another similar compound used as a solvent in various chemical reactions.
Uniqueness: 1,3-Dimethylimidazolidin-2-imine is unique due to its relatively safer profile compared to other solvents like hexamethylphosphoramide. Its high polarity and stability make it an excellent choice for reactions requiring stringent conditions .
Properties
IUPAC Name |
1,3-dimethylimidazolidin-2-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-7-3-4-8(2)5(7)6/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESOTWVQYBRLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406280 | |
Record name | 1,3-dimethylimidazolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45514-40-7 | |
Record name | 1,3-Dimethyl-2-imidazolidinimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45514-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dimethylimidazolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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